molecular formula C14H8N4O2 B083876 3-Nitro-6H-indolo[2,3-b]quinoxaline CAS No. 13860-55-4

3-Nitro-6H-indolo[2,3-b]quinoxaline

Cat. No. B083876
CAS RN: 13860-55-4
M. Wt: 264.24 g/mol
InChI Key: FEIUUTDXVTUBOH-UHFFFAOYSA-N
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Description

3-Nitro-6H-indolo[2,3-b]quinoxaline (NIQ) is a synthetic compound that has been widely studied for its potential applications in scientific research. NIQ is a heterocyclic molecule that contains both nitrogen and oxygen atoms in its structure. It has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism Of Action

3-Nitro-6H-indolo[2,3-b]quinoxaline has been shown to interact with a variety of biological molecules, including DNA, RNA, and proteins. It has been shown to bind to DNA and cause structural changes that can lead to DNA damage. It has also been shown to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and repair.

Biochemical And Physiological Effects

3-Nitro-6H-indolo[2,3-b]quinoxaline has been shown to exhibit a range of biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, inhibiting cell proliferation, and reducing inflammation. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Nitro-6H-indolo[2,3-b]quinoxaline in lab experiments is its versatility. It can be used in a variety of assays and experiments to investigate various biological processes. Another advantage is its stability, which allows it to be stored for long periods of time without degrading. However, one limitation is its potential toxicity, which may limit its use in certain experiments. Additionally, the high cost of synthesis may make it less accessible for some researchers.

Future Directions

There are several potential future directions for research involving 3-Nitro-6H-indolo[2,3-b]quinoxaline. One area of interest is its potential as a photosensitizer in photodynamic therapy. Another area of interest is its potential as an anticancer agent, particularly in combination with other drugs. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential for use in other areas of research, such as neuroscience and immunology.

Synthesis Methods

3-Nitro-6H-indolo[2,3-b]quinoxaline can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 2-nitrobenzaldehyde with 2-aminophenylacetic acid in the presence of a catalyst such as acetic anhydride. This reaction produces 3-Nitro-6H-indolo[2,3-b]quinoxaline as a yellow crystalline solid.

Scientific Research Applications

3-Nitro-6H-indolo[2,3-b]quinoxaline has been used in a variety of scientific research applications, including as a fluorescent probe for detecting DNA damage and as a potential anticancer agent. It has also been studied for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent that selectively kills cancer cells.

properties

CAS RN

13860-55-4

Product Name

3-Nitro-6H-indolo[2,3-b]quinoxaline

Molecular Formula

C14H8N4O2

Molecular Weight

264.24 g/mol

IUPAC Name

3-nitro-6H-indolo[3,2-b]quinoxaline

InChI

InChI=1S/C14H8N4O2/c19-18(20)8-5-6-11-12(7-8)17-14-13(15-11)9-3-1-2-4-10(9)16-14/h1-7H,(H,16,17)

InChI Key

FEIUUTDXVTUBOH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3N2

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3N2

synonyms

3-Nitro-6H-indolo[2,3-b]quinoxaline

Origin of Product

United States

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